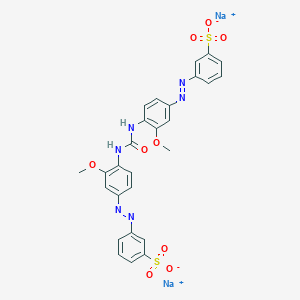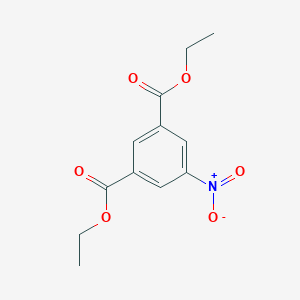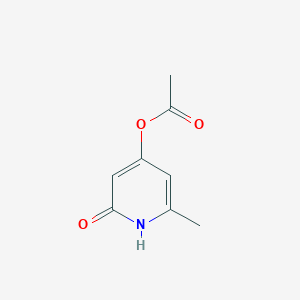
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate, also known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is not fully understood, but it is believed to act as a precursor to the synthesis of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a critical role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release in the brain, increased heart rate and blood pressure, and altered mood and behavior. These effects are thought to contribute to the psychoactive properties of drugs synthesized from this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in lab experiments is its ability to act as a precursor for the synthesis of a wide range of drugs. This allows researchers to study the effects of these drugs on various biological and physiological systems. However, one limitation is that this compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate. One area of interest is the potential therapeutic effects of drugs synthesized from this compound in the treatment of mental health disorders. Additionally, researchers may explore the role of this compound in the synthesis of other neurotransmitters and the potential effects of these compounds on the brain and behavior. Finally, future research may focus on developing new synthesis methods for this compound and related compounds to improve the efficiency and safety of drug production.
Conclusion:
This compound is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. While its mechanism of action is not fully understood, it is believed to act as a precursor to the synthesis of neurotransmitters in the brain. This compound has been shown to have a range of biochemical and physiological effects, including altered mood and behavior, and is a valuable tool for scientific research. Further research is needed to fully understand the potential therapeutic effects of drugs synthesized from this compound and to explore new synthesis methods for these compounds.
Métodos De Síntesis
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate can be synthesized through the condensation of 3,4-methylenedioxyphenyl-2-propanone (this compound) with nitroethane in the presence of a reducing agent such as sodium borohydride. This process leads to the formation of this compound, which can then be further modified to produce various drugs.
Aplicaciones Científicas De Investigación
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been widely used in scientific research for its role as an intermediate in the synthesis of drugs such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). These drugs have been studied for their potential therapeutic effects in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
Propiedades
Número CAS |
13959-08-5 |
|---|---|
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
(2-methyl-6-oxo-1H-pyridin-4-yl) acetate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
ZXJMDECXJMFVIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1)OC(=O)C |
SMILES canónico |
CC1=CC(=CC(=O)N1)OC(=O)C |
Sinónimos |
4-(Acetyloxy)-6-methyl-2(1H)-pyridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





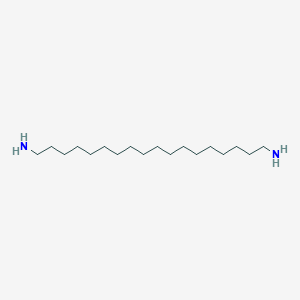
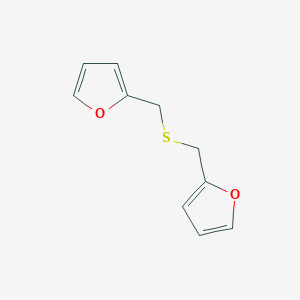





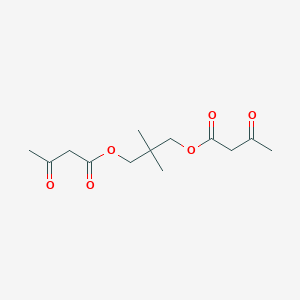
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)

